molecular formula C10H13NO B1610378 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1082930-33-3

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1610378
M. Wt: 163.22 g/mol
InChI Key: FGGVUMQQASDBJD-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (EDB) is a heterocyclic compound that is widely used in the field of organic chemistry. EDB has been used in a variety of applications, including synthesis, drug discovery, and biochemistry. EDB is a highly versatile compound that has been used in many different research fields. EDB is a five-membered ring structure with a nitrogen atom in the center. It is a highly reactive compound and can be used for a variety of synthetic reactions.

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives have shown promise in antimicrobial and antifungal applications. For instance, benzoxazinoids, including benzoxazinones and benzoxazolinones, exhibit roles in plant defense against microbiological threats. Synthetic derivatives of the 1,4-benzoxazin-3-one backbone have demonstrated potent antimicrobial activity against pathogenic fungi and bacteria, suggesting the potential of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Profile

The pharmacological profile of benzoxazine derivatives, including 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, has been explored for a range of activities such as antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant effects. These compounds serve as a scaffold for the development of biologically active compounds, showcasing their versatility in drug design and potential therapeutic applications (Siddiquia, Alama, & Ahsana, 2010).

Therapeutic and Health-Protecting Properties

Benzoxazine derivatives are recognized for their therapeutic and health-protecting properties. These compounds, including 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine, have been identified as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Their applications range from anti-inflammatory and antimicrobial to anti-tuberculosis, antioxidant, and anti-cancer activities. This highlights the significant potential of benzoxazine derivatives in the development of new therapeutic agents with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

properties

IUPAC Name

2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVUMQQASDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435231
Record name 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

1082930-33-3
Record name 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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